molecular formula C48H73N11O15 B12653944 Iturin C CAS No. 52229-92-2

Iturin C

Cat. No.: B12653944
CAS No.: 52229-92-2
M. Wt: 1044.2 g/mol
InChI Key: MVHYSGWFUVMTLO-UHFFFAOYSA-N
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Description

Iturin C is a cyclic lipopeptide produced by certain strains of Bacillus subtilis. It is part of the iturin family, which includes other variants such as iturin A, bacillomycin D, and mycosubtilin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iturin C is typically produced through fermentation processes involving Bacillus subtilis strains. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the lipopeptide. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

Iturin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified this compound derivatives with altered biological activities. These derivatives are often studied for their enhanced or altered antifungal properties .

Scientific Research Applications

Iturin C has a wide range of scientific research applications:

Mechanism of Action

Iturin C exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, increasing membrane permeability and causing cell lysis. This mechanism is effective against a wide range of fungi and some bacteria. The molecular targets include membrane lipids and proteins, leading to disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Iturin A
  • Bacillomycin D
  • Bacillomycin F
  • Bacillomycin L
  • Mycosubtilin
  • Mojavensin

Uniqueness

Iturin C is unique due to its specific amino acid sequence and fatty acid chain length, which confer distinct biological activities. Compared to other iturins, this compound has shown varying degrees of antifungal and cytotoxic activities, making it a valuable compound for diverse applications .

Conclusion

This compound is a versatile cyclic lipopeptide with significant potential in various fields. Its unique properties and broad-spectrum activities make it an important subject of study for developing new biocontrol agents, antifungal drugs, and industrial biosurfactants.

Properties

CAS No.

52229-92-2

Molecular Formula

C48H73N11O15

Molecular Weight

1044.2 g/mol

IUPAC Name

2-[6,22-bis(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-12-yl]acetic acid

InChI

InChI=1S/C48H73N11O15/c1-2-3-4-5-6-7-8-9-10-12-28-22-40(65)53-34(25-41(66)67)45(71)55-31(21-27-14-16-29(61)17-15-27)42(68)56-32(23-38(50)63)43(69)54-30(18-19-37(49)62)48(74)59-20-11-13-36(59)47(73)57-33(24-39(51)64)44(70)58-35(26-60)46(72)52-28/h14-17,28,30-36,60-61H,2-13,18-26H2,1H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,72)(H,53,65)(H,54,69)(H,55,71)(H,56,68)(H,57,73)(H,58,70)(H,66,67)

InChI Key

MVHYSGWFUVMTLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)O

Origin of Product

United States

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